9,9-Dihexylfluorene-2,7-diboronic acid

Übersicht

Beschreibung

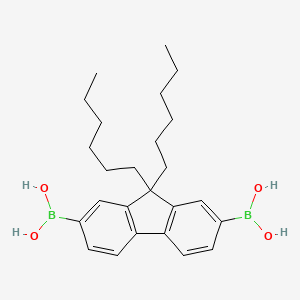

9,9-Dihexylfluorene-2,7-diboronic acid is a boronic acid derivative with the molecular formula C25H36B2O4 and a molecular weight of 422.17 g/mol . This compound is characterized by its two boronic acid groups attached to the fluorene core, which is further substituted with two hexyl chains at the 9-position. It is primarily used in organic synthesis and materials science due to its unique chemical properties .

Wirkmechanismus

Target of Action

It is known to be a reactant in various chemical reactions .

Mode of Action

The compound interacts with its targets through chemical reactions. It is used as a reactant in Rhodium-catalyzed hydroarylation, molecular bridging of silicon nanogaps, and the synthesis of light-emitting carbazole-based copolymers bearing cyano-substituted arylenevinylene chromophore .

Biochemical Pathways

It is known to be involved in the preparation of boronate ester coordinated polymer and macrocycle for sensing and storing of benzene .

Result of Action

The result of the action of 9,9-Dihexylfluorene-2,7-diboronic acid is the formation of new compounds through the chemical reactions it participates in. For example, it is used in the synthesis of light-emitting carbazole-based copolymers bearing cyano-substituted arylenevinylene chromophore .

Action Environment

The action, efficacy, and stability of this compound are influenced by the environmental conditions of the reactions it is used in. Factors such as temperature, pH, and the presence of other reactants can affect its reactivity .

Biochemische Analyse

Biochemical Properties

9,9-Dihexylfluorene-2,7-diboronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters. These esters are crucial in the sensing and storage of benzene and other aromatic compounds . The compound interacts with enzymes and proteins that facilitate the formation of these esters, such as rhodium-catalyzed hydroarylation enzymes . The nature of these interactions involves the coordination of the boronic acid groups with the active sites of the enzymes, leading to the formation of stable complexes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways and gene expression. It has been observed to affect cellular metabolism by altering the activity of key metabolic enzymes . The compound’s impact on cell signaling pathways includes the activation or inhibition of specific kinases and phosphatases, which in turn regulate gene expression and cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid groups of the compound can form reversible covalent bonds with diols and other nucleophilic groups on proteins and enzymes . This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to high temperatures or acidic environments . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve cellular function. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of aromatic compounds. The compound interacts with enzymes such as cytochrome P450s and other oxidases, which facilitate its conversion into various metabolites . These interactions can affect metabolic flux and alter the levels of key metabolites in the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions help to localize the compound to specific cellular compartments, where it can exert its biochemical effects . The compound’s localization and accumulation are influenced by its chemical properties, such as its hydrophobicity and affinity for certain biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications can include the addition of functional groups that enhance the compound’s affinity for certain cellular structures, such as the nucleus or mitochondria.

Vorbereitungsmethoden

The synthesis of 9,9-Dihexylfluorene-2,7-diboronic acid typically involves the following steps:

Starting Material: The synthesis begins with fluorene, which is alkylated at the 9-position to introduce the hexyl groups.

Bromination: The 2,7-positions of the fluorene core are then brominated using bromine or N-bromosuccinimide (NBS).

Lithiation and Borylation: The brominated intermediate undergoes lithiation using n-butyllithium, followed by borylation with a boronic ester or boronic acid derivative to introduce the boronic acid groups.

Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods are well-established and can be scaled up for larger production .

Analyse Chemischer Reaktionen

9,9-Dihexylfluorene-2,7-diboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction:

Substitution Reactions: The boronic acid groups can participate in substitution reactions, particularly with electrophiles, to form various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

9,9-Dihexylfluorene-2,7-diboronic acid has several scientific research applications:

Organic Electronics: It is used in the synthesis of light-emitting polymers and copolymers for organic light-emitting diodes (OLEDs) and other electronic devices.

Sensing and Storage: The compound is employed in the preparation of boronate ester-coordinated polymers and macrocycles for sensing and storing aromatic compounds like benzene.

Catalysis: It serves as a reactant in rhodium-catalyzed hydroarylation and arylation reactions.

Material Science: The compound is used in the molecular bridging of silicon nanogaps and the synthesis of light-emitting carbazole-based copolymers.

Vergleich Mit ähnlichen Verbindungen

9,9-Dihexylfluorene-2,7-diboronic acid can be compared with other similar compounds, such as:

9,9-Dioctylfluorene-2,7-diboronic acid: This compound has longer alkyl chains (octyl) compared to the hexyl chains in this compound, which can affect its solubility and electronic properties.

This compound bis(1,3-propanediol) ester: This ester derivative has different reactivity and solubility properties due to the presence of the ester groups.

2,7-Dibromo-9,9-dioctylfluorene: This compound lacks the boronic acid groups but has similar alkyl substitution, making it useful for different types of polymerization reactions.

These comparisons highlight the unique properties of this compound, particularly its boronic acid functionality, which is crucial for its applications in organic synthesis and materials science .

Biologische Aktivität

9,9-Dihexylfluorene-2,7-diboronic acid (C25H36B2O4) is an organoboron compound recognized for its significant role in organic electronics and materials science. Its unique structural properties, including a fluorene backbone and boronic acid functionalities, enable diverse applications, particularly in the synthesis of conjugated polymers and optoelectronic devices. This article explores the biological activity of this compound, focusing on its chemical properties, synthesis methods, and potential applications in biological systems.

- Molecular Formula : C25H36B2O4

- Molecular Weight : 422.17 g/mol

- Structure : The compound features a central fluorene structure with hexyl substituents at the 9-position and boronic acid groups at the 2 and 7 positions. This configuration enhances its solubility and electronic properties.

Synthesis Methods

The synthesis of this compound typically involves:

- Suzuki Coupling Reaction : This method employs palladium catalysis to couple boronic acids with aryl halides.

Potential Applications

- Drug Delivery Systems : The boronic acid moieties can form reversible covalent bonds with diols, which may be utilized in targeted drug delivery systems.

- Sensing Applications : Its ability to form complexes with various biomolecules can be exploited for sensing applications in biological environments. For instance, it can detect glucose through interactions with glucose derivatives .

- Polymerization for Biocompatibility : The compound has been used to synthesize biocompatible polymers that can be employed in biomedical applications such as tissue engineering and regenerative medicine .

Case Studies

- Polymer Synthesis : Research has demonstrated that polymers synthesized from this compound exhibit favorable optical properties for use in organic light-emitting diodes (OLEDs). These polymers showed enhanced fluorescence and stability under operational conditions .

- Biocompatibility Studies : In vitro studies have indicated that derivatives of this compound possess low cytotoxicity towards human cell lines, suggesting potential for safe applications in medical devices and drug formulations .

Data Table of Biological Activity

| Property/Activity | Observations/Findings |

|---|---|

| Molecular Weight | 422.17 g/mol |

| Synthesis Method | Suzuki coupling reaction |

| Yield | >95% |

| Biocompatibility | Low cytotoxicity in human cell lines |

| Sensing Capability | Can detect glucose through complex formation |

| Optical Properties | Enhanced fluorescence suitable for OLED applications |

Eigenschaften

IUPAC Name |

(7-borono-9,9-dihexylfluoren-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36B2O4/c1-3-5-7-9-15-25(16-10-8-6-4-2)23-17-19(26(28)29)11-13-21(23)22-14-12-20(27(30)31)18-24(22)25/h11-14,17-18,28-31H,3-10,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWOJNOZWMHNTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=C(C2(CCCCCC)CCCCCC)C=C(C=C3)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403928 | |

| Record name | 9,9-Dihexylfluorene-2,7-diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203927-98-4 | |

| Record name | 9,9-Dihexylfluorene-2,7-diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.